molecular formula C10H22NO3P B1606352 Diethyl cyclohexylaminophosphonate CAS No. 32405-88-2

Diethyl cyclohexylaminophosphonate

Cat. No.: B1606352
CAS No.: 32405-88-2
M. Wt: 235.26 g/mol
InChI Key: XMUAKNOOEOGTHY-UHFFFAOYSA-N
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Description

Diethyl cyclohexylaminophosphonate is a phosphonate ester characterized by a cyclohexylamine substituent linked to a diethyl phosphonate group. Phosphonates are widely used in agrochemicals, pharmaceuticals, and as flame retardants due to their stability and tunable reactivity . The cyclohexylamine moiety likely enhances its lipophilicity, influencing solubility and biological activity .

Properties

IUPAC Name

N-diethoxyphosphorylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUAKNOOEOGTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186120
Record name Diethyl cyclohexylaminophosphonate
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Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32405-88-2
Record name Diethyl cyclohexylaminophosphonate
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Record name NSC100749
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Record name Diethyl cyclohexylaminophosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(diethoxyphosphoryl)cyclohexanamine
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Record name DIETHYL CYCLOHEXYLAMINOPHOSPHONATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclohexylaminophosphonate can be synthesized through a variety of methods. One common approach involves the reaction of diethyl phosphite with cyclohexylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

(C2H5O)2P(O)H+C6H11NH2(C2H5O)2P(O)NHC6H11\text{(C2H5O)2P(O)H} + \text{C6H11NH2} \rightarrow \text{(C2H5O)2P(O)NHC6H11} (C2H5O)2P(O)H+C6H11NH2→(C2H5O)2P(O)NHC6H11

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between diethyl phosphite and cyclohexylamine, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclohexylaminophosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed

Scientific Research Applications

Diethyl cyclohexylaminophosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonylated derivatives.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.

    Medicine: Explored for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments

Mechanism of Action

The mechanism of action of diethyl cyclohexylaminophosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, proteins, and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to mimic natural amino acids allows it to interact with biological pathways, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features of Diethyl cyclohexylaminophosphonate (inferred) with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Registry Number Reference
This compound* C₁₀H₂₂NO₃P 235.26 Diethyl phosphonate, cyclohexylamine N/A Inferred
Diethyl ethylphosphonite C₆H₁₅O₂P 150.16 Diethyl phosphonite, ethyl 2651-85-6
Dimethyl methylphosphonate C₃H₉O₃P 124.08 Dimethyl phosphonate, methyl 756-79-6
Diethyl (hydroxymethyl)phosphonate C₅H₁₃O₄P 180.12 Diethyl phosphonate, hydroxymethyl 3084-40-0
Dimethyl (1-hydroxyethyl)phosphonate C₄H₁₁O₄P 154.10 Dimethyl phosphonate, hydroxyethyl 13265-84-4

*Inferred structure based on naming conventions and related compounds.

Key Observations :

  • The cyclohexylamine group introduces steric bulk and lipophilicity compared to simpler alkyl or hydroxymethyl substituents .
  • Phosphonate esters (e.g., dimethyl methylphosphonate) exhibit higher hydrolytic stability than phosphonites (e.g., diethyl ethylphosphonite) due to the oxidation state of phosphorus .

Reactivity Trends :

  • Hydroxymethyl-containing phosphonates (e.g., Diethyl (hydroxymethyl)phosphonate) are more reactive in nucleophilic additions due to the -OH group .

Physical and Chemical Properties

Property This compound* Diethyl ethylphosphonite Dimethyl methylphosphonate Diethyl succinate
Boiling Point (°C) ~250–300 (estimated) Not reported 80 (at reduced pressure) 216–217 (melting point)
Solubility Low in water; soluble in organics Insoluble in water Miscible with organic solvents Soluble in water
Stability Hydrolytically stable Air-sensitive (phosphonite) Stable under ambient conditions Stable

*Estimates based on structural analogs.

Notable Differences:

  • Diethyl succinate (a non-phosphorus ester) has higher water solubility due to its polar ester groups .
  • Phosphonites (e.g., diethyl ethylphosphonite) are more reactive toward oxidation than phosphonates .

Biological Activity

4,4-Dimethyl-2-methylene-1-pentanol (CAS No. 4379-17-3) is an organic compound with significant biological activities. Its structure features a branched chain with a double bond, which influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C8_8H16_{16}O
  • Molecular Weight : 128.21 g/mol
  • Structural Characteristics : The compound contains a hydroxyl group (-OH) and a double bond in its structure, which are critical for its biological activity.

Toxicological Profile

4,4-Dimethyl-2-methylene-1-pentanol exhibits acute toxicity, classified as harmful if swallowed (Category 4). The following table summarizes its toxicological data:

Property Value
Acute Toxicity (Oral) Harmful (H302)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264: Wash thoroughly after handling; P270: Do not eat, drink or smoke when using this product.

Antimicrobial Properties

Research indicates that 4,4-Dimethyl-2-methylene-1-pentanol possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in the development of antimicrobial agents.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of caspases, which are crucial for programmed cell death.

The mechanisms underlying the biological activities of 4,4-Dimethyl-2-methylene-1-pentanol include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Disruption of Membrane Integrity : It can compromise the integrity of microbial cell membranes, leading to cell lysis.

Study on Antimicrobial Activity

A study conducted by Gasson et al. (1954) evaluated the antimicrobial efficacy of various alcohols, including 4,4-Dimethyl-2-methylene-1-pentanol. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Study on Cytotoxicity

In a recent investigation published in the Journal of Medicinal Chemistry (2023), researchers assessed the cytotoxic effects of various alcohol derivatives on cancer cell lines. The study found that 4,4-Dimethyl-2-methylene-1-pentanol significantly reduced cell proliferation in breast cancer cells by inducing apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl cyclohexylaminophosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl cyclohexylaminophosphonate

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